molecular formula C15H13N5O2S2 B11372352 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11372352
M. Wt: 359.4 g/mol
InChI Key: SSNPIIBIITXOEB-UHFFFAOYSA-N
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Description

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an ethylsulfanyl group at position 3. Such structural attributes are common in pharmacologically active compounds, particularly those targeting enzymes or receptors requiring planar heterocyclic recognition motifs .

Properties

Molecular Formula

C15H13N5O2S2

Molecular Weight

359.4 g/mol

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-4-oxo-1-phenylpyridazine-3-carboxamide

InChI

InChI=1S/C15H13N5O2S2/c1-2-23-15-18-17-14(24-15)16-13(22)12-11(21)8-9-20(19-12)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,16,17,22)

InChI Key

SSNPIIBIITXOEB-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=NN(C=CC2=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthesis of 5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-amine

The 1,3,4-thiadiazole moiety is synthesized via cyclization of thiosemicarbazide derivatives. A representative protocol involves:

  • Reacting ethyl thiohydrazinate with carbon disulfide in ethanol under reflux to form 5-amino-1,3,4-thiadiazole-2-thiol.

  • Alkylating the thiol group with ethyl iodide in the presence of potassium carbonate, yielding 5-(ethylsulfanyl)-1,3,4-thiadiazol-2-amine.

Key Reaction Conditions

StepReagentsSolventTemperatureYield
1CS₂, EtOHEthanolReflux (78°C)72%
2EtI, K₂CO₃Acetone60°C85%

Preparation of 4-Oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic Acid

The pyridazine core is constructed via cyclocondensation of phenylhydrazine with maleic anhydride derivatives:

  • Phenylhydrazine reacts with dimethyl acetylenedicarboxylate in acetic acid to form a hydrazone intermediate.

  • Acid-catalyzed cyclization yields 4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid.

Optimization Notes

  • Cyclization efficiency improves with catalytic p-toluenesulfonic acid (10 mol%).

  • Yield increases from 58% to 82% when using microwave-assisted heating at 120°C for 30 minutes.

Coupling Strategies for Final Product Assembly

The carboxamide bond between the thiadiazole and pyridazine components is formed via activation of the carboxylic acid group.

Carbodiimide-Mediated Coupling

  • 4-Oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane.

  • 5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-amine is added, and the reaction proceeds at room temperature for 12 hours.

Reaction Metrics

  • Coupling Efficiency : 89% (HPLC purity ≥95%)

  • Byproducts : <5% N-acylurea (minimized by HOBt addition)

Alternative Method: Mixed Anhydride Approach

For scale-up synthesis, the mixed anhydride method offers cost advantages:

  • React the carboxylic acid with isobutyl chloroformate in the presence of N-methylmorpholine.

  • Add the thiadiazole-amine derivative to form the amide bond.

Comparative Data

ParameterCarbodiimide MethodMixed Anhydride Method
Yield89%78%
Purity (HPLC)95%91%
Scalability≤100 g≤1 kg

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane 3:7) to remove unreacted starting materials and dimers.

Spectroscopic Validation

  • ¹H-NMR (400 MHz, DMSO-d₆): δ 1.32 (t, 3H, CH₂CH₃), 3.12 (q, 2H, SCH₂), 7.45–7.62 (m, 5H, Ph), 8.51 (s, 1H, pyridazine-H), 10.21 (s, 1H, NH).

  • IR (KBr): 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N).

Challenges and Optimization Opportunities

Regioselectivity in Thiadiazole Functionalization

Competing sulfanylation at the 2-position of the thiadiazole ring can occur, requiring careful stoichiometric control of ethyl iodide. Excess alkylating agent increases dimerization byproducts by 15–20%.

Solvent Effects on Coupling Efficiency

Polar aprotic solvents (e.g., DMF) improve amine solubility but promote hydrolysis of the activated ester. Dichloromethane balances reactivity and stability, achieving optimal coupling yields.

Industrial-Scale Adaptation

For kilogram-scale production, a continuous flow reactor system reduces reaction time and improves consistency:

  • Residence Time : 8 minutes (vs. 12 hours batchwise)

  • Output : 92% yield at 500 g/day capacity

Chemical Reactions Analysis

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thiadiazoles .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide. For instance:

  • A study demonstrated that derivatives of thiadiazole exhibited significant growth inhibition against various cancer cell lines such as SNB-19 and OVCAR-8, with percent growth inhibitions reaching up to 86.61% .

The mechanism often involves the inhibition of key enzymes related to DNA synthesis, such as thymidylate synthase, which is critical for cancer cell proliferation .

Antimicrobial Activity

The compound also shows promise in antimicrobial applications:

  • Research indicates that derivatives containing the thiadiazole ring exhibit potent antibacterial activity against gram-positive bacteria like Bacillus cereus and Bacillus thuringiensis. In vitro studies have shown these compounds to be effective at low concentrations .

Synergistic Effects

Some studies suggest that combining this compound with other agents can enhance its efficacy. For example, dual-action compounds targeting both antimicrobial and anticancer pathways are under investigation .

Case Study 1: Anticancer Efficacy

In a recent investigation into novel thiadiazole derivatives, researchers synthesized a series of compounds and evaluated their anticancer activity against multiple cell lines. The most promising candidate exhibited IC50 values between 0.47 µM and 1.4 µM against thymidylate synthase proteins, indicating strong potential for further development as an anticancer therapeutic agent .

Case Study 2: Antimicrobial Activity

Another study focused on the synthesis of 1,3,4-thiadiazole derivatives demonstrated their effectiveness against various microbial strains. The results showed that these compounds had better activity against gram-positive bacteria compared to gram-negative strains, highlighting their potential as new antimicrobial agents in clinical settings .

Mechanism of Action

The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and proteins, inhibiting their activity and leading to the desired biological effects. For example, the compound may inhibit the activity of enzymes involved in DNA replication and repair, leading to the death of cancer cells . Additionally, the ethylsulfanyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

Key Observations :

Substituent Effects on Melting Points :

  • Ethylsulfanyl derivatives (5g, 5l) exhibit higher melting points (138–170°C) compared to benzylsulfanyl analogs (5h: 133–135°C). This suggests that smaller alkyl groups enhance crystallinity, likely due to reduced steric hindrance and improved packing efficiency .
  • The target compound’s dihydropyridazine ring may further elevate its melting point relative to acetamide analogs, though experimental confirmation is required.

Synthetic Yields :

  • Benzylsulfanyl derivatives (e.g., 5h: 88% yield) are synthesized more efficiently than ethylsulfanyl analogs (5g: 78%, 5l: 68%). This could reflect the stability of benzylthiol intermediates during nucleophilic substitution reactions .

Functional Group Impact: Unlike the acetamide-linked analogs in Table 1, the target compound’s carboxamide group is fused to a dihydropyridazine ring.

Biological Activity

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide is a compound that incorporates the 1,3,4-thiadiazole moiety, which is known for its diverse biological activities. This article reviews the biological activity of this specific compound, including its anticancer properties, antimicrobial effects, and potential as an anti-inflammatory agent.

Structure and Synthesis

The compound can be synthesized through a multi-step process involving the reaction of 5-(ethylthio)-1,3,4-thiadiazol-2-amine with various reagents such as chloracetyl chloride and thienopyridine salts. The synthesis typically involves the formation of intermediates that are subsequently purified to yield the final product suitable for biological testing .

Biological Activity Overview

The biological activities associated with this compound can be categorized into several key areas:

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of compounds containing the 1,3,4-thiadiazole scaffold. For instance:

  • Cytotoxicity : The compound has shown significant cytotoxic effects against various cancer cell lines. A study reported IC50 values indicating that it effectively inhibits cell growth in human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines .
Cell LineIC50 Value (µg/mL)
HCT1163.29
H46010
MCF-70.28

Antimicrobial Activity

The 1,3,4-thiadiazole derivatives have also been explored for their antimicrobial properties. Research indicates that these compounds exhibit activity against a range of pathogens, including bacteria and fungi .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, the compound may possess anti-inflammatory properties. The presence of the thiadiazole ring has been linked to inhibition of inflammatory mediators in experimental models .

Case Studies

Several case studies highlight the efficacy of this compound:

  • Study on Anticancer Activity : In a controlled study involving multiple cancer cell lines, the compound demonstrated selective cytotoxicity with minimal effects on normal cells. This selectivity is crucial for developing effective cancer therapies .
  • Antimicrobial Efficacy : A series of tests against common bacterial strains showed that derivatives of this compound had significant inhibitory effects. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is vital for optimizing the biological activity of thiadiazole derivatives. Modifications at specific positions on the thiadiazole ring can enhance potency and selectivity against target cells . For example:

  • Substituent Effects : The presence of electronegative groups at certain positions has been correlated with increased anticancer activity .

Q & A

Q. Optimization Strategies :

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency, while protic solvents (MeOH/EtOH) may improve intermediate solubility.
  • Catalyst tuning : Triethylamine aids in deprotonation, while iodine acts as a mild oxidizing agent. Adjusting molar ratios can minimize by-products.
  • Reaction time : Short reflux durations (1–3 minutes) in acetonitrile reduce decomposition risks .

Basic: How can structural integrity be confirmed post-synthesis?

Answer:

  • ¹H/¹³C NMR spectroscopy : Assign peaks to verify the thiadiazole ring (e.g., S–C–N environments at δ 160–180 ppm in ¹³C NMR) and dihydropyridazine carbonyl groups (δ 165–175 ppm) .
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for structurally analogous compounds (e.g., ) .
  • Mass spectrometry (MS) : Validate molecular weight (e.g., using ESI-MS) and detect potential impurities via fragmentation patterns.

Advanced: How can contradictory biological activity data across in vitro models be resolved for thiadiazole derivatives?

Answer:
Contradictions may arise from assay variability or compound stability. Methodological solutions include:

  • Standardized assay protocols : Control variables like cell line passage number, serum concentration, and incubation time.
  • Stability profiling : Use HPLC to monitor compound degradation under assay conditions (e.g., pH, temperature) .
  • Metabolite screening : Identify active/inactive metabolites via LC-MS to explain discrepancies in potency .

Advanced: What computational approaches predict the compound’s binding affinity with disease-relevant enzymes?

Answer:

  • Molecular docking : Use X-ray crystallographic data (e.g., from analogous structures in ) to model enzyme active sites .
  • QSAR modeling : Correlate electronic descriptors (e.g., logP, HOMO-LUMO gaps) with activity data to prioritize derivatives for synthesis.
  • MD simulations : Assess binding stability under physiological conditions (e.g., solvation effects, conformational flexibility).

Advanced: How do electronic effects of substituents on the thiadiazole ring influence reactivity and bioactivity?

Answer:

  • Spectroscopic analysis : UV-Vis and IR spectroscopy can track electronic transitions (e.g., S→O interactions) influenced by substituents like ethylsulfanyl .
  • DFT calculations : Map electron density distributions to predict nucleophilic/electrophilic sites for functionalization.
  • SAR studies : Compare derivatives with varying substituents (e.g., phenyl vs. methyl groups) to isolate electronic contributions to antimicrobial/antitumor activity .

Basic: What impurities commonly arise during synthesis, and how are they characterized?

Answer:

  • By-products : Atomic sulfur (S₈) from cyclization or unreacted intermediates (e.g., hydrazinecarboxamides).
  • Detection methods :
    • TLC/HPLC : Monitor reaction progress and isolate impurities.
    • Mass spectrometry : Identify sulfur clusters (m/z 256 for S₈) or truncated intermediates.
    • Elemental analysis : Confirm stoichiometric deviations due to sulfur loss .

Advanced: What strategies improve solubility for in vivo pharmacokinetic studies?

Answer:

  • Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) to enhance solubility without inducing toxicity.
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to the carboxamide moiety .
  • Nanoparticle encapsulation : Employ PEGylated liposomes to improve bioavailability, guided by logP values from PubChem data .

Advanced: How can reaction mechanisms for key synthetic steps be validated?

Answer:

  • Isotopic labeling : Use ³⁵S-labeled reagents to trace sulfur incorporation into the thiadiazole ring .
  • Kinetic studies : Monitor intermediate formation via in-situ FTIR or NMR to confirm proposed pathways (e.g., cyclization vs. dimerization).
  • Theoretical modeling : Compare computed activation energies (DFT) with experimental rates to validate mechanistic hypotheses .

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